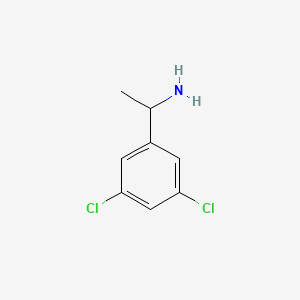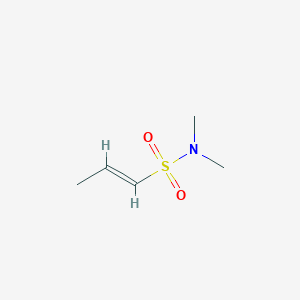![molecular formula C26H32N2O B2942126 (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 329080-35-5](/img/structure/B2942126.png)
(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic molecule characterized by its unique structural features This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-methylpropyl)benzaldehyde with piperazine, followed by the addition of 3-phenylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, and requires careful monitoring of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to enhance the reaction rates and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine: Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can be elucidated through techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
- **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one shares structural similarities with other piperazine derivatives, such as:
- **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-ol
- **(2E)-3-[4-(2-methylpropyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both aromatic and aliphatic groups, along with the piperazine ring, contributes to its diverse chemical reactivity and potential applications. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-22(2)21-25-12-10-24(11-13-25)14-15-26(29)28-19-17-27(18-20-28)16-6-9-23-7-4-3-5-8-23/h3-15,22H,16-21H2,1-2H3/b9-6+,15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHXQQVNTXATO-NUFNZXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2942043.png)
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)
![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)





![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2942062.png)
![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2942065.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
